molecular formula C12H12F3N3O B2371368 1-{2-[4-(Trifluoromethyl)pyrimidin-2-yl]pyrrolidin-1-yl}prop-2-en-1-one CAS No. 2094267-38-4

1-{2-[4-(Trifluoromethyl)pyrimidin-2-yl]pyrrolidin-1-yl}prop-2-en-1-one

Cat. No.: B2371368
CAS No.: 2094267-38-4
M. Wt: 271.243
InChI Key: SXEUQGDZKUMJQT-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative . Pyrimidine is a basic structure in many important biological compounds. It has been employed in the design of privileged structures in medicinal chemistry .


Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The reaction conditions and the functionalization of preformed pyrrolidine rings, such as proline derivatives, are also important factors .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is characterized by sp3 hybridization, which allows for efficient exploration of the pharmacophore space . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional coverage .

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential therapeutic applications. Given the wide range of pharmacological activities exhibited by pyrimidine derivatives , this compound could be a promising candidate for drug development.

Properties

IUPAC Name

1-[2-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3O/c1-2-10(19)18-7-3-4-8(18)11-16-6-5-9(17-11)12(13,14)15/h2,5-6,8H,1,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEUQGDZKUMJQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC1C2=NC=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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